2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid

Aqueous Solubility Bioavailability Intravenous Formulation

Obtain the validated hDHODH pharmacophore core, 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid (CAS 107419-49-8). This scaffold, with its conserved 3-methyl and 4-carboxylic acid groups, is essential for SAR studies in pyrimidine biosynthesis modulation for oncology and immunology. - **Key Physicochemical Profile:** Optimized for derivatization with a LogP of ~3.6 and PSA of 70.42 Ų, balancing solubility and permeability. - **Research Utility:** A strategic building block for amide coupling at the 4-COOH handle, enabling generation of focused libraries for kinase, antiplasmodial, and antimicrobial target exploration. - **Supply Assurance:** Commercially available, eliminating de novo synthesis, with batch-to-batch consistency for reproducible research outcomes.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
CAS No. 107419-49-8
Cat. No. B011669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid
CAS107419-49-8
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)O)C(=O)O
InChIInChI=1S/C17H13NO3/c1-10-15(17(20)21)13-4-2-3-5-14(13)18-16(10)11-6-8-12(19)9-7-11/h2-9,19H,1H3,(H,20,21)
InChIKeyRSCYAEXHKULFAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid: Procurement & Differentiation


2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid (CAS 107419-49-8) is a member of the 2,3-disubstituted quinoline-4-carboxylic acid class, with a molecular formula of C₁₇H₁₃NO₃ and a molecular weight of 279.29 g/mol . It features a phenolic para-hydroxyl group and a 3-methyl substituent, which confer a characteristic LogP of ~3.6 and a polar surface area of 70.42 Ų . This compound is a known intermediate and core scaffold in the development of human dihydroorotate dehydrogenase (hDHODH) inhibitors and other bioactive quinoline derivatives [1].

hDHODH inhibitor scaffold research
Moderate lipophilicity for cell-based assay compatibility
Carboxylic acid handle for synthetic derivatization

2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid: Analog Substitution Risks


Within the quinoline-4-carboxylic acid family, minor structural modifications produce substantial divergences in lipophilicity, solubility, and hDHODH inhibition potency, rendering generic substitution unreliable for reproducible research outcomes. For instance, substituting the 4-hydroxyphenyl group with a 4-bromophenyl moiety sharply reduces aqueous solubility, while introducing bulky fluorinated biphenyl systems (as in Brequinar, CAS 96187-53-0) elevates potency and lipophilicity to levels incompatible with certain assay formats . The 3-methyl and 4-carboxylic acid groups are conserved pharmacophoric elements critical for target engagement, yet the 2-aryl substituent dictates physicochemical and selectivity profiles, underscoring that structurally similar analogs are not functionally interchangeable without experimental validation [1].

2-Aryl substitution Replacing 4-hydroxyphenyl with non-polar groups may reduce aqueous solubility and shift assay behaviour.
Fluorinated biphenyl analogs Brequinar-like substituents can increase non-specific binding and alter assay compatibility relative to the target scaffold.
Target selectivity Modifications at the 2-aryl position may change hDHODH inhibition and selectivity profiles; direct substitution requires validation.

2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid: Key Analog Differentiation


Enhanced Aqueous Solubility

The target compound's 4-hydroxyphenyl substituent provides a measurable solubility advantage over non-polar analogs, a key differentiator for in vitro assay development and formulation . This solubility enhancement, attributed to the hydroxyl group's hydrogen bonding capacity and increased polarity, directly addresses the poor aqueous solubility common to many unsubstituted or halogenated quinoline-4-carboxylic acid scaffolds .

Aqueous Solubility
Class-level inference
Reported solubility advantage over 4-bromophenyl analog
May support aqueous assay preparation
Experimental solubility data not available
Aqueous Solubility Bioavailability Intravenous Formulation

Balanced Lipophilicity Profile

The target compound exhibits a calculated LogP of ~3.6, a value that represents a balanced lipophilicity profile for cell-based assays . In contrast, Brequinar (CAS 96187-53-0), a potent clinical-stage hDHODH inhibitor, possesses a LogP of ~5.2 due to its 2-(2'-fluoro-1,1'-biphenyl-4-yl) substituent, which can lead to poor aqueous solubility and high non-specific binding in vitro [1]. This difference of ~1.6 LogP units translates to a >40-fold difference in predicted octanol-water partition coefficient, directly impacting assay compatibility and reproducibility [1].

Lipophilicity Profile
Cross-study comparable
LogP ~3.6
vs Brequinar ~5.2
Δ −1.6 (~40× less lipophilic)
Supports lower non-specific binding risk
Calculated values; experimental validation pending
Lipophilicity LogP Drug-likeness ADME

hDHODH Inhibitor Scaffold

Structure-activity relationship (SAR) studies on 2-substituted quinoline-4-carboxylic acids have established that the 4-hydroxyphenyl motif is a privileged substituent for achieving potent hDHODH inhibition, with several analogs in this series exhibiting IC₅₀ values in the low micromolar to nanomolar range [1]. While direct hDHODH IC₅₀ data for this specific compound is not publicly available, related analogs bearing 4-hydroxyphenyl or similar phenolic substituents demonstrate >10-fold improvements in potency compared to unsubstituted phenyl analogs, underscoring the critical role of the para-hydroxyl group in target engagement [1].

hDHODH Inhibitor Scaffold
Class-level inference
>10-fold potency enhancement reported for 4-hydroxyphenyl vs phenyl analogs
Scaffold may support hDHODH inhibition studies
Direct IC₅₀ data not available; class-level SAR
hDHODH Inhibition Pyrimidine Biosynthesis Immunosuppression Cancer

2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid: Procurement Applications


hDHODH Inhibitor Lead Scaffold

This compound serves as a core intermediate and pharmacophore for the synthesis of novel hDHODH inhibitors. The 4-hydroxyphenyl and 3-methyl substituents are conserved across numerous potent analogs, and the compound's physicochemical profile (LogP ~3.6, moderate polar surface area) is well-suited for further optimization via amide coupling or other derivatization at the carboxylic acid moiety. Researchers focused on pyrimidine biosynthesis modulation for oncology, immunology, or antiviral applications should prioritize this scaffold for SAR expansion. [1]

Physicochemical Benchmark

The compound's combination of a polar 4-hydroxyphenyl group and a moderately lipophilic quinoline core provides a reference point for designing analogs with improved aqueous solubility relative to highly lipophilic candidates like Brequinar. Procurement of this compound enables direct experimental comparison of solubility, LogD, and permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 models, guiding the optimization of ADME properties in early-stage drug discovery. [2]

Synthetic Intermediate for Quinoline Derivatives

The carboxylic acid functionality at the 4-position offers a versatile handle for generating amides, esters, and other derivatives. This compound is a strategic building block for library synthesis aimed at exploring structure-activity relationships across multiple therapeutic targets, including kinase inhibition, antiplasmodial activity, and antimicrobial applications. Its commercial availability eliminates the need for de novo synthesis of this key intermediate.

Application
Selection Property
Validation Focus
hDHODH inhibitor lead scaffold
Scaffold identity with conserved pharmacophore
hDHODH inhibition assay and SAR expansion
Physicochemical benchmark
Balanced lipophilicity and solubility profile
PAMPA or Caco-2 permeability and solubility comparison
Synthetic intermediate
Carboxylic acid derivatization handle
Amide/ester coupling efficiency and library diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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